4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound with the molecular formula C6H2ClF3IN. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a copper catalyst . The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of drugs with potential therapeutic effects.
Materials Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . In pharmaceuticals, it may inhibit or activate certain biological pathways, leading to therapeutic effects . In agrochemicals, it may disrupt essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)pyridine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-iodo-5-(trifluoromethyl)pyridine: Another related compound with similar reactivity and applications.
4-chloro-5-(trifluoromethyl)pyridine: This compound also shares structural similarities and is used in similar applications.
The uniqueness of this compound lies in its specific combination of halogen atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H3ClF3IN2 |
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Molecular Weight |
346.47 g/mol |
IUPAC Name |
4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H3ClF3IN2/c9-6-3-1-5(13)15-7(3)14-2-4(6)8(10,11)12/h1-2H,(H,14,15) |
InChI Key |
RGNKQINJVKNENP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=C(C(=C21)Cl)C(F)(F)F)I |
Origin of Product |
United States |
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